molecular formula C6H7IN2 B1525932 4-Iodo-3-methylpyridin-2-amine CAS No. 1227595-97-2

4-Iodo-3-methylpyridin-2-amine

Cat. No.: B1525932
CAS No.: 1227595-97-2
M. Wt: 234.04 g/mol
InChI Key: JLFQOFYCRYVKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3-methylpyridin-2-amine (CAS 1227595-97-2) is a halogenated aminopyridine derivative of high value in organic and medicinal chemistry research. This compound serves as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, due to the reactivity of the iodine substituent. Its molecular formula is C 6 H 7 IN 2 , with a molecular weight of 234.04 g/mol . Pyridine-based building blocks like this one are crucial scaffolds in the development of pharmaceutical compounds and other biologically active molecules . Researchers utilize such intermediates in the synthesis of potential host materials for electronic devices and in the exploration of novel fused heterocyclic systems . As a key starting material, it enables the introduction of the 3-methylpyridin-2-amine moiety into more complex molecular architectures. Please handle with care and refer to the Safety Data Sheet for proper handling procedures. This product is intended for research and further manufacturing applications only and is not for diagnostic or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFQOFYCRYVKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227595-97-2
Record name 4-iodo-3-methylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 4 Iodo 3 Methylpyridin 2 Amine

Regioselective Iodination Strategies for Pyridine (B92270) Systems

Achieving regioselectivity in the iodination of pyridine rings is a significant synthetic challenge due to the electron-deficient nature of the heterocycle. However, activating groups such as amino and methyl substituents on the ring can direct electrophilic substitution.

The direct iodination of 3-methylpyridin-2-amine presents a straightforward approach to introducing the iodo group at the C4 position. This transformation typically involves an electrophilic iodinating agent. One documented method for a similar substrate, 2-methylpyridin-4-amine, involves the use of iodine (I₂) and potassium iodide (KI) in an aqueous solution, heated to reflux. chemicalbook.com A similar strategy could be adapted for the 3-methylpyridin-2-amine precursor, where the amino and methyl groups activate the pyridine ring, directing the incoming electrophile. However, such methods can sometimes result in mixtures of products or require harsh conditions. A radical-based direct C-H iodination protocol has also been developed for pyridines, which can lead to C3 and C5 iodination, highlighting the challenge of achieving C4 selectivity.

A representative reaction is shown below:

PrecursorReagentsConditionsProductYield
2-methylpyridin-4-amineI₂, KI, Na₂CO₃, H₂OReflux, 7 hours5-iodo-2-methylpyridin-4-amine8% chemicalbook.com

This table illustrates a direct iodination on a related isomer to show the feasibility and potential challenges, such as low yield, of this approach.

Halogen exchange, often referred to as an aromatic Finkelstein reaction, is a powerful method for synthesizing aryl iodides from the more readily available aryl bromides or chlorides. mdma.chfrontiersin.org This transformation is typically catalyzed by a transition metal, with copper being a common choice. mdma.ch For the synthesis of 4-Iodo-3-methylpyridin-2-amine, this strategy would involve the preparation of 4-bromo- or 4-chloro-3-methylpyridin-2-amine followed by a copper-catalyzed reaction with an iodide salt, such as sodium iodide (NaI). mdma.ch The use of diamine ligands can significantly accelerate this reaction, allowing it to proceed under milder conditions. mdma.ch This method avoids the regioselectivity issues associated with direct iodination of the activated pyridine ring.

Starting MaterialCatalyst SystemIodide SourceSolventTemperatureProduct
Aryl BromideCuI (5 mol%), Ligand (10 mol%)NaI (2 equiv)Dioxane110 °CAryl Iodide mdma.ch
Aryl Iodide/BromideNickel(II) Bromide/ChlorideN/A (exchange)DMF170 °CAryl Bromide/Chloride frontiersin.org

N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent used for a variety of aromatic compounds. organic-chemistry.orgwikipedia.org For electron-rich aromatic systems, including activated pyridines, NIS can provide high yields of iodinated products under relatively gentle conditions. organic-chemistry.orgsuru-chem.com The regioselectivity of NIS iodination can be significantly enhanced by using a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). organic-chemistry.orgresearchgate.net The acid protonates the pyridine nitrogen, further activating the ring towards electrophilic attack, and can help direct the incoming iodine to the desired position. This method offers an advantage over harsher reagents by improving reaction control and minimizing side products. suru-chem.comresearchgate.net

SubstrateReagent SystemConditionsKey Feature
Electron-Rich AromaticsNIS, cat. Trifluoroacetic AcidMild, short reaction timesExcellent yields and regioselectivity organic-chemistry.org
Deactivated AromaticsNIS, Trifluoromethanesulfonic acidN/AAllows halogenation of less reactive rings organic-chemistry.org

Amination Pathways for Halogenated Pyridine Intermediates

Once the 4-iodo-3-methylpyridine core is established, the introduction of the 2-amino group is the next critical step. This is typically achieved through amination of a suitable 2-halo-4-iodo-3-methylpyridine intermediate.

Transition-metal-catalyzed C-N bond-forming reactions are a cornerstone of modern organic synthesis for creating arylamines. nih.govnih.gov Methodologies like the Buchwald-Hartwig amination, which typically employ palladium or copper catalysts, allow for the coupling of an amine source with an aryl halide. In the context of synthesizing this compound analogues, a starting material like 2-bromo-4-iodo-3-methylpyridine could be coupled with an ammonia (B1221849) equivalent or a protected amine using a suitable metal catalyst and ligand system. Various forms of catalysts, including salts, complexes, and nanoparticles, have been utilized for the synthesis of aminopyridines and related imidazopyridines. nih.gov This approach is highly versatile and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound would likely proceed via the direct iodination of the precursor, 3-methylpyridin-2-amine. The optimization of this transformation is critical to maximize the yield of the desired C4-iodo isomer while minimizing the formation of other regioisomers, primarily the 5-iodo and 6-iodo derivatives. Key parameters for optimization include the choice of iodinating agent, solvent, temperature, and reaction time.

Traditional iodination methods often employ molecular iodine (I₂) in the presence of an oxidizing agent. However, modern approaches may utilize electrophilic iodine sources such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl), which can offer different reactivity and selectivity profiles. The choice of solvent is also paramount; solvents can influence the solubility of reagents and intermediates, as well as the reactivity of the electrophilic iodine species.

A systematic study of reaction conditions is essential for maximizing the yield. This involves varying one parameter at a time while keeping others constant to determine its effect on the reaction outcome. For instance, the stoichiometry of the iodinating agent is a critical factor. Insufficient reagent will lead to incomplete conversion, while a large excess may promote di-iodination or side reactions. Similarly, temperature can significantly impact the reaction rate and selectivity; while higher temperatures may accelerate the reaction, they can also lead to decreased selectivity and decomposition of the product.

To illustrate the optimization process, data from a study on the iodination of a related heterocyclic system, pyrimidine, can be considered. In the synthesis of 5-iodouracil from uracil using iodine and silver nitrate, the molar ratio of the reagents and the reaction time were systematically varied to achieve the highest yield.

Table 1: Optimization of Iodination Reaction Conditions for Uracil

EntryMolar Ratio (AgNO₃:Uracil)Reaction Time (min)Yield (%)
10.51038
20.53063
31.01071
41.03082
51.51095
61.52098
72.02098

This table is generated based on data for a related heterocyclic system to illustrate the principles of reaction optimization. nih.gov

As shown in the table, increasing the molar equivalent of the activating salt (AgNO₃) from 0.5 to 1.5 significantly improves the product yield. nih.gov Likewise, extending the reaction time leads to higher conversion. nih.gov A similar optimization strategy would be applied to the synthesis of this compound, with careful analysis of the product mixture by techniques such as NMR spectroscopy and HPLC to quantify the ratio of different isomers and determine the optimal conditions for forming the desired C4-substituted product.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable and environmentally responsible chemical processes. The synthesis of this compound can be designed to adhere to these principles, focusing on waste prevention, atom economy, and the use of safer chemicals and reaction conditions.

A significant advancement in green halogenation chemistry is the use of solvent-free, mechanochemical methods. semanticscholar.orgsemanticscholar.orgresearcher.lifenih.gov These reactions are performed by grinding solid reactants together, often in a ball mill, which eliminates the need for hazardous organic solvents. semanticscholar.orgsemanticscholar.orgresearcher.lifenih.gov This approach directly addresses the green chemistry principle of using safer solvents and auxiliaries.

For the iodination of 3-methylpyridin-2-amine, a mechanochemical approach could involve grinding the solid starting material with solid iodine and an activating agent like silver nitrate (AgNO₃). nih.govsemanticscholar.org This method is not only environmentally friendly but can also lead to shorter reaction times and high yields. nih.govnih.gov

The key tenets of green chemistry applicable to this synthesis include:

Waste Prevention: Solvent-free reactions significantly reduce the generation of solvent waste, which is a major contributor to chemical pollution. semanticscholar.org

Atom Economy: The reaction should be designed to maximize the incorporation of all materials used in the process into the final product. In an ideal iodination with I₂, the atom economy can be high, although the formation of byproducts like HI needs to be managed. In the AgNO₃-assisted method, the byproduct is silver iodide (AgI), a stable and easily separable solid. nih.gov

Less Hazardous Chemical Syntheses: This principle encourages the use of reagents with low toxicity. While iodine requires careful handling, this approach avoids highly toxic reagents and harsh acidic conditions, such as sulfuric or nitric acid, which are sometimes used in classical electrophilic aromatic substitutions. nih.govsemanticscholar.orgnih.gov

Energy Efficiency: Mechanochemical reactions are often conducted at room temperature and can be more energy-efficient than traditional methods that require heating for extended periods. semanticscholar.org

Table 2: Comparison of Traditional vs. Green Iodination Methods

FeatureTraditional IodinationGreen Mechanochemical Iodination
Solvent Often uses hazardous organic solvents (e.g., CHCl₃, AcOH)Solvent-free semanticscholar.org
Conditions May require heating and strong acids (e.g., H₂SO₄) nih.govsemanticscholar.orgRoom temperature, neutral conditions semanticscholar.org
Reaction Time Can be several hoursTypically short (20-30 minutes) nih.govnih.gov
Waste Generates solvent waste and acidic byproductsMinimal waste, solid byproduct (AgI) nih.gov
Yield VariableOften high (70-98%) nih.govnih.gov

By adopting such green methodologies, the synthesis of this compound can be performed in a manner that is not only efficient but also minimizes its environmental impact, aligning with the modern imperatives of sustainable chemical manufacturing.

Elucidation of Chemical Reactivity and Transformation Pathways of 4 Iodo 3 Methylpyridin 2 Amine

Reactions Involving the 4-Iodo Substituent

The carbon-iodine bond at the 4-position of the pyridine (B92270) ring is the primary site of reactivity for many synthetic transformations. Iodine's nature as an excellent leaving group facilitates both substitution and metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, particularly when a good leaving group is present at the 2- or 4-positions. youtube.com In the case of 4-Iodo-3-methylpyridin-2-amine, the pyridine nitrogen acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack. This effect is most pronounced at the C2 and C4 positions, as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the transition state. youtube.com

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The first step, which is often rate-determining, involves the attack of a nucleophile at the carbon atom bearing the iodo substituent. libretexts.org This disrupts the aromaticity of the ring and forms a tetrahedral intermediate. youtube.com In the second step, the aromaticity is restored by the elimination of the iodide leaving group. youtube.com While this two-step mechanism is widely accepted, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism, bypassing a discrete intermediate. nih.gov

The iodo substituent makes this compound an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of boron-containing reagents. nih.gov this compound can be effectively coupled with a wide range of aryl, heteroaryl, alkyl, and alkenyl boronic acids or esters. The presence of the unprotected amino group can be challenging in some cross-coupling reactions, but methods have been developed for substrates with unprotected anilines, which are structurally similar. nih.gov The reaction typically employs a Pd(0) catalyst, which can be generated in situ from a Pd(II) precatalyst, along with a suitable ligand, often a phosphine (B1218219), and an inorganic base like sodium carbonate. mdpi.comnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions
Coupling Partner (R-B(OH)₂)Typical Catalyst/BaseProduct
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃4-Phenyl-3-methylpyridin-2-amine
Thiophen-2-ylboronic acidPdCl₂(dppf) / K₂CO₃3-Methyl-4-(thiophen-2-yl)pyridin-2-amine
Vinylboronic acid pinacol (B44631) esterPd(OAc)₂ / SPhos / K₃PO₄3-Methyl-4-vinylpyridin-2-amine

Heck Coupling: The Heck reaction creates a C-C bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. This transformation allows for the introduction of vinyl and substituted vinyl groups at the 4-position of the pyridine ring. Tandem Heck-Sonogashira reactions have been successfully performed on similar iodo-substituted heterocyclic systems, demonstrating the viability of this approach. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. scirp.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction has been successfully applied to 2-amino-3-bromopyridines, which serve as a close analogue for this compound. scirp.org A variety of terminal alkynes, including aromatic, aliphatic, and functionalized variants, can be used, leading to the synthesis of 4-alkynyl-3-methylpyridin-2-amines. scirp.orgresearchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. nih.gov

Table 2: Examples of Heck and Sonogashira Coupling Reactions
Reaction TypeCoupling PartnerTypical Catalyst/BaseProduct
HeckStyrenePd(OAc)₂ / P(o-tol)₃ / Et₃N3-Methyl-4-styrylpyridin-2-amine
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃N3-Methyl-4-(phenylethynyl)pyridin-2-amine
SonogashiraEthynyltrimethylsilanePd(CF₃COO)₂ / PPh₃ / CuI / Et₃N3-Methyl-4-((trimethylsilyl)ethynyl)pyridin-2-amine

The Stille coupling involves the palladium-catalyzed reaction between an organohalide and an organostannane (organotin) reagent to form a C-C bond. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide array of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.orglibretexts.org The primary drawback is the toxicity associated with tin compounds. organic-chemistry.org this compound can react with various organostannanes, such as vinyl-, aryl-, and alkynylstannanes, to yield the corresponding 4-substituted products. The catalytic cycle involves oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the organostannane and reductive elimination to give the final product. wikipedia.org

Table 3: Examples of Stille Coupling Reactions
Coupling Partner (R-SnBu₃)Typical CatalystProduct
Tributyl(vinyl)stannanePd(PPh₃)₄3-Methyl-4-vinylpyridin-2-amine
Tributyl(furan-2-yl)stannanePdCl₂(PPh₃)₂4-(Furan-2-yl)-3-methylpyridin-2-amine
Tributyl(phenylethynyl)stannanePd(dba)₂ / P(furyl)₃3-Methyl-4-(phenylethynyl)pyridin-2-amine

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines. wikipedia.org For the substrate this compound, the Buchwald-Hartwig reaction would involve coupling the 4-position with a primary or secondary amine, an amide, or an ammonia (B1221849) equivalent. organic-chemistry.orgacsgcipr.org This allows for the synthesis of 4-amino-substituted derivatives, such as N-aryl or N-alkyl-3-methylpyridine-2,4-diamines. The choice of ligand for the palladium catalyst is critical for achieving high efficiency and broad substrate scope. libretexts.org Sterically hindered phosphine ligands are commonly employed. wikipedia.org A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to facilitate the reaction. libretexts.orgnih.gov

Table 4: Examples of Buchwald-Hartwig Amination Reactions
Coupling Partner (R¹R²NH)Typical Catalyst/Ligand/BaseProduct
AnilinePd₂(dba)₃ / BINAP / NaOtBuN⁴-Phenyl-3-methylpyridine-2,4-diamine
MorpholinePd(OAc)₂ / Xantphos / Cs₂CO₃4-(Morpholino)-3-methylpyridin-2-amine
Benzophenone imine (NH₃ equivalent)Pd₂(dba)₃ / XPhos / NaOtBu3-Methylpyridine-2,4-diamine

Reductive Dehalogenation Strategies

The carbon-iodine bond in this compound is a prime site for reductive dehalogenation, a process that replaces the iodine atom with a hydrogen atom. This transformation is valuable for synthesizing the parent 3-methylpyridin-2-amine structure or as a strategic step in more complex syntheses. Several methods are effective for the dehalogenation of aryl iodides and can be applied to this substrate.

One prominent strategy is palladium-catalyzed transfer hydrogenolysis . This method typically employs a palladium catalyst, such as palladium on carbon (Pd/C), and a hydride donor. Formate (B1220265) salts, like sodium formate or ammonium (B1175870) formate, are commonly used as the source of hydrogen. acs.org The reaction proceeds via a catalytic cycle where palladium(0) undergoes oxidative addition into the carbon-iodine bond, followed by reaction with the formate donor and subsequent reductive elimination to yield the dehalogenated pyridine. nih.govrsc.org

Another effective approach involves the use of reducing metals , with zinc powder being a common choice. semanticscholar.org Reductive dehalogenation using zinc is often performed in an acidic medium, such as acetic acid, or in the presence of an ammonium salt like ammonium chloride. semanticscholar.orggoogle.com The reaction involves the single electron transfer from the metal surface to the aryl iodide, leading to the cleavage of the C-I bond and its replacement by a hydrogen atom from the protic solvent. This method is advantageous due to the low cost and high efficiency of the reagents. nih.govrsc.org

MethodCatalyst/ReagentHydrogen SourceKey Features
Catalytic HydrogenolysisPalladium on Carbon (Pd/C)Formate SaltsMild conditions, high selectivity, compatible with many functional groups. acs.org
Metal-Mediated ReductionZinc Powder (Zn)Protic Solvent (e.g., Acetic Acid)Cost-effective, highly efficient, useful for large-scale synthesis. semanticscholar.orggoogle.com

Reactions of the 2-Amino Functionality

The 2-amino group is a versatile nucleophilic center that readily participates in a variety of bond-forming reactions, including alkylation, acylation, and condensation, leading to a wide array of functionalized derivatives.

N-Alkylation of the 2-amino group can be achieved using various alkylating agents, most commonly alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide. This process often requires a base to neutralize the hydrogen halide byproduct and can lead to mono- or di-alkylated products depending on the reaction conditions and stoichiometry of the reagents.

N-Acylation is a fundamental transformation for converting the primary amino group into an amide. This is typically accomplished using acylating agents such as acyl chlorides or acid anhydrides. orientjchem.org The reaction is generally high-yielding and can be performed under catalyst-free conditions or in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the acid byproduct. orientjchem.orgnih.gov This functionalization is crucial for protecting the amino group or for synthesizing biologically active amide derivatives.

ReactionReagent TypeTypical ReagentsProduct
N-AlkylationAlkyl HalideMethyl Iodide, Benzyl BromideSecondary/Tertiary Amine
N-AcylationAcyl ChlorideAcetyl Chloride, Benzoyl ChlorideAmide
N-AcylationAcid Anhydride (B1165640)Acetic AnhydrideAmide

The bifunctional nature of this compound, possessing both an endocyclic pyridine nitrogen and an exocyclic amino group, makes it an excellent precursor for the synthesis of fused heterocyclic systems. A prominent example is the construction of the imidazo[1,2-a]pyridine (B132010) scaffold. rsc.org

This transformation is typically achieved through a condensation and subsequent cyclization reaction with α-haloketones. The reaction mechanism involves an initial SN2 reaction where the more nucleophilic endocyclic pyridine nitrogen attacks the α-carbon of the haloketone, displacing the halide and forming an N-acylmethylpyridinium salt intermediate. This is followed by an intramolecular cyclization, where the exocyclic 2-amino group attacks the ketone carbonyl, and subsequent dehydration leads to the aromatic imidazo[1,2-a]pyridine ring system. organic-chemistry.org This reaction provides a direct route to a class of compounds with significant interest in medicinal chemistry. mdpi.comresearchgate.net

ReactantReaction TypeProduct Scaffold
α-HaloketonesCondensation-Intramolecular CyclizationImidazo[1,2-a]pyridine
Aldehydes and IsocyanidesMulti-component Reaction (Groebke-Blackburn-Bienaymé)Imidazo[1,2-a]pyridine

The nucleophilicity of the 2-amino group dictates its participation in various chemical transformations. While it is an effective nucleophile for reactions like acylation, its reactivity in alkylation can be competitive with the endocyclic pyridine nitrogen. Generally, the pyridine ring nitrogen is more nucleophilic towards alkyl halides, leading to the formation of pyridinium (B92312) salts. However, the exocyclic amino group's nucleophilicity is sufficient to engage in reactions with highly reactive electrophiles and is crucial for intramolecular cyclization steps, as seen in the synthesis of imidazo[1,2-a]pyridines. nih.gov The electronic environment, steric hindrance from the adjacent 3-methyl group, and the specific reaction conditions all play a role in modulating the nucleophilic behavior of the amino group.

Reactivity of the 3-Methyl Group

The methyl group at the 3-position is not merely a passive substituent. Its C-H bonds are analogous to benzylic protons, exhibiting enhanced reactivity due to the adjacent aromatic pyridine ring. This allows for functionalization through oxidation or halogenation pathways.

The methyl group on the pyridine ring can undergo free-radical bromination , a reaction characteristic of benzylic positions. This is typically carried out using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. The reaction proceeds via a radical chain mechanism, leading to the formation of a 3-(bromomethyl)-4-iodopyridin-2-amine. This brominated derivative is a versatile synthetic intermediate, primed for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups.

Furthermore, the methyl group can be oxidized to a carboxylic acid group. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can achieve this transformation. The resulting 2-amino-4-iodopyridine-3-carboxylic acid is a valuable building block for further derivatization. The oxidation of benzylic C-H bonds is a fundamental transformation for preparing valuable intermediates from readily available precursors. mdpi.comresearchgate.net

Reaction TypeReagent(s)Product Functional Group
Free-Radical BrominationN-Bromosuccinimide (NBS), AIBN/lightBromomethyl (-CH₂Br)
OxidationPotassium Permanganate (KMnO₄)Carboxylic Acid (-COOH)

Electrophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. This effect deactivates the ring system towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen can be protonated, further deactivating the ring. However, the reactivity and regioselectivity of substitution on the this compound ring are significantly influenced by the existing substituents.

The directing effects of the substituents are crucial for predicting the outcome of EAS reactions:

2-Amino group: This is a powerful activating group and directs incoming electrophiles to the ortho and para positions (positions 3 and 5).

3-Methyl group: This is a weakly activating group, also directing ortho and para (positions 2, 4, and 6).

4-Iodo group: Halogens are deactivating yet direct ortho and para (positions 3 and 5).

In this compound, the positions available for substitution are C-5 and C-6. The directing effects of the substituents converge to strongly favor substitution at the C-5 position. The powerful activating effect of the 2-amino group strongly directs an incoming electrophile to its para position (C-5). The 4-iodo group also directs to its ortho position (C-5). While the 3-methyl group directs to its ortho (C-2, C-4) and para (C-6) positions, the C-2 and C-4 positions are already substituted. The directing effect towards C-6 is weaker and sterically hindered by the adjacent C-5 position. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C-5 position.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, reactions on analogous compounds, such as the iodination of 2-methylpyridin-4-amine to yield 4-amino-5-iodo-2-methylpyridine, demonstrate that these reactions are feasible. For the title compound, reactions such as nitration or halogenation would be expected to yield the corresponding 5-substituted derivative under carefully controlled, and likely vigorous, conditions.

Table 1: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting PreferenceFavored Position on Ring
2-AminoC-2Strongly ActivatingOrtho, ParaC-3 (blocked), C-5 (favored)
3-MethylC-3Weakly ActivatingOrtho, ParaC-2 (blocked), C-4 (blocked), C-6
4-IodoC-4DeactivatingOrtho, ParaC-3 (blocked), C-5 (favored)

Metalation Reactions and Organometallic Derivatives of this compound

The presence of the iodine atom at the C-4 position makes this compound an excellent substrate for metal-halogen exchange reactions. This is a primary pathway for the formation of organometallic derivatives.

Iodine-Lithium Exchange: The most common metalation reaction for aryl iodides is the iodine-lithium exchange. wikipedia.org This reaction is typically very fast and efficient, proceeding at low temperatures upon treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium. The rate of halogen-lithium exchange follows the trend I > Br > Cl, making the iodo group particularly suitable for this transformation. wikipedia.org The reaction proceeds via the formation of an intermediate "ate-complex". harvard.edu

The resulting organolithium species, 3-methyl-2-amino-4-lithiopyridine, is a potent nucleophile and a valuable synthetic intermediate. It can react with a wide range of electrophiles to introduce new functional groups at the C-4 position, thereby creating new carbon-carbon or carbon-heteroatom bonds.

Coordination Complexes: Beyond covalent organometallic species, this compound can also form coordination complexes. The pyridine ring nitrogen and the exocyclic 2-amino group are both effective Lewis basic sites that can coordinate to metal centers. Studies on the related ligand 2-amino-3-methylpyridine (B33374) have shown its ability to form complexes with metal ions like copper(II) and silver(I). In these complexes, the ligand can coordinate to the metal center through the pyridine nitrogen, and the amino group can also participate in bonding, sometimes bridging between two metal ions to form polymeric structures. mdpi.com This behavior is expected to be retained in this compound, allowing it to act as a ligand in the formation of various metal complexes.

Table 2: Potential Metalation Reactions and Organometallic Derivatives
Reaction TypeReagentProduct/IntermediatePotential Subsequent Reactions
Iodine-Lithium Exchangen-BuLi or t-BuLi3-Methyl-2-amino-4-lithiopyridineReaction with aldehydes, ketones, esters, CO₂, alkyl halides, etc.
Coordination Complex FormationMetal salts (e.g., AgNO₃, Cu(OAc)₂)[M(this compound)n]XCatalysis, materials science applications

Functional Group Interconversions Beyond Direct Substitutions

The functional groups of this compound allow for a variety of transformations that go beyond direct substitution on the pyridine ring. The 2-amino and 4-iodo groups are particularly amenable to such interconversions.

Sandmeyer Reaction of the 2-Amino Group: The 2-amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting pyridin-2-diazonium salt is a versatile intermediate. Although often unstable, it can be displaced by a variety of nucleophiles, typically in the presence of a copper(I) salt catalyst. This sequence is known as the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.com This reaction provides access to a wide range of 2-substituted pyridines that might be difficult to synthesize through other means. For example, the amino group can be replaced by chloro, bromo, or cyano groups using CuCl, CuBr, or CuCN, respectively. masterorganicchemistry.comnih.gov This transformation fundamentally alters the electronic properties and subsequent reactivity of the pyridine ring.

Palladium-Catalyzed Cross-Coupling of the 4-Iodo Group: The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions. This provides a powerful method for forming new carbon-carbon and carbon-heteroatom bonds at the C-4 position. Reactions such as the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) are all expected to proceed efficiently at the C-4 iodo position. These reactions are cornerstones of modern organic synthesis for constructing complex molecules from simpler building blocks.

Table 3: Key Functional Group Interconversion Reactions
Starting GroupReaction NameReagentsResulting Functional GroupProduct Class
2-AminoSandmeyer (Chlorination)1. NaNO₂, HCl 2. CuCl-Cl2-Chloro-4-iodo-3-methylpyridine
2-AminoSandmeyer (Bromination)1. NaNO₂, HBr 2. CuBr-Br2-Bromo-4-iodo-3-methylpyridine
2-AminoSandmeyer (Cyanation)1. NaNO₂, H₂SO₄ 2. CuCN-CN4-Iodo-3-methylpyridine-2-carbonitrile
4-IodoSuzuki CouplingR-B(OH)₂, Pd catalyst, base-R (Aryl, Vinyl, etc.)4-Aryl-3-methylpyridin-2-amine
4-IodoSonogashira CouplingR-C≡CH, Pd/Cu catalyst, base-C≡C-R4-Alkynyl-3-methylpyridin-2-amine

Strategic Applications of 4 Iodo 3 Methylpyridin 2 Amine in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems Featuring the Pyridine (B92270) Core

The inherent reactivity of the carbon-iodine bond in 4-Iodo-3-methylpyridin-2-amine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the construction of complex heterocyclic systems built upon the pyridine scaffold. While specific examples detailing the use of this compound in the synthesis of a wide variety of fused heterocyclic systems are not extensively documented in publicly available literature, its structural motifs suggest significant potential in this area.

The presence of the amino group at the 2-position and the iodo group at the 4-position allows for potential intramolecular cyclization reactions following an initial intermolecular coupling. For instance, a Sonogashira coupling with a terminal alkyne bearing a suitable functional group could be envisioned to undergo a subsequent cyclization to form pyrido[2,3-d]pyrimidines or other related fused systems. Similarly, Suzuki or Stille couplings could introduce side chains that, upon functional group manipulation, could participate in cyclization reactions to generate polycyclic aromatic or heteroaromatic structures. The development of such synthetic routes would represent a significant advancement in the synthesis of novel heterocyclic frameworks.

Role as a Key Intermediate in Multi-Step Synthesis of Bioactive Molecules

The utility of this compound as a crucial building block is exemplified in the synthesis of potent and selective inhibitors of Factor XIa, a key enzyme in the blood coagulation cascade. In a patented synthetic route, this compound serves as a starting material for the preparation of complex indolizine-based inhibitors. google.com

The synthesis commences with the protection of the amino group of this compound as an acetamide. This initial step is crucial to modulate the reactivity of the molecule and to prevent unwanted side reactions in subsequent transformations. The resulting N-(4-iodo-3-methylpyridin-2-yl)acetamide is then carried forward through a multi-step sequence to construct the final bioactive molecule. google.com This example underscores the importance of this compound as a key intermediate, providing a foundational pyridine fragment that is essential for the biological activity of the target compound.

Table 1: Synthesis of N-(4-iodo-3-methylpyridin-2-yl)acetamide google.com

ReactantReagentConditionsProduct
This compoundAcetic anhydride (B1165640) (Ac2O)Room temperature, overnightN-(4-iodo-3-methylpyridin-2-yl)acetamide

Development of Novel Synthetic Methodologies Leveraging this compound

While specific literature detailing the development of entirely new synthetic methodologies centered around this compound is limited, its structure lends itself to the exploration and optimization of existing powerful synthetic transformations. The combination of a nucleophilic amino group and a readily functionalizable iodo group on a pyridine ring offers a unique platform for developing novel tandem or one-pot reaction sequences.

For instance, the development of a novel palladium-catalyzed cascade reaction could be envisioned. This might involve an initial coupling at the iodo position, followed by a directed C-H activation or a cyclization involving the amino group or the methyl group. The successful implementation of such a strategy would provide a highly efficient and atom-economical route to complex, functionalized pyridine derivatives, thereby showcasing the development of a new synthetic methodology enabled by the specific attributes of this compound. Further research in this area could unlock new and efficient ways to access valuable chemical space.

Contributions to Total Synthesis and Convergent Synthesis Strategies

The application of this compound in the total synthesis of natural products or as a key component in convergent synthesis strategies is an area with significant potential, though not yet widely reported in scientific literature. In a convergent synthesis, complex fragments of a target molecule are synthesized independently and then coupled together in the final stages. The defined and predictable reactivity of this compound makes it an excellent candidate for such an approach.

A hypothetical convergent synthesis of a complex alkaloid containing a substituted pyridine moiety could involve the preparation of a fragment derived from this compound. This fragment, bearing the necessary functional handles, could then be coupled with another complex fragment using a robust and high-yielding reaction, such as a Suzuki or Sonogashira coupling. This strategy would allow for the rapid assembly of a complex molecular architecture, a hallmark of an efficient total synthesis. The future application of this compound in such endeavors is a promising avenue for synthetic chemists.

Research into the Pharmaceutical and Agrochemical Relevance of 4 Iodo 3 Methylpyridin 2 Amine and Its Derivatives

Intermediate in Pharmaceutical Lead Compound Discovery and Development

4-Iodo-3-methylpyridin-2-amine and its isomers are recognized as important intermediates in the development of novel pharmaceuticals. The pyridine (B92270) scaffold is a common feature in many approved drugs, and functionalized pyridines like this compound are crucial for constructing libraries of derivatives for biological screening. researchgate.net The presence of the iodo group allows for facile modification through cross-coupling reactions, enabling the exploration of diverse chemical space in the search for new therapeutic agents.

The pyridine ring is a key structural component in numerous compounds developed for their anti-inflammatory and anti-cancer properties. mdpi.comnih.gov Derivatives of 2-aminopyridine (B139424), in particular, have been investigated for these activities. For instance, various 3-cyanopyridine (B1664610) derivatives have demonstrated significant cell-growth-inhibitory effects against cancer cell lines such as breast (MCF-7), lung (NCI-H460), and central nervous system (SF-268) cancers. mdpi.com Another 2-amino-3-cyanopyridine (B104079) derivative showed anti-proliferative activity against HCT116 and Huh7 cell lines and was found to bind to the ATP-binding site of VEGFR-2 kinase, a key target in cancer therapy. mdpi.com

While direct synthesis of specific anti-inflammatory or anti-cancer drugs starting from this compound is not extensively detailed in available literature, its role as a key intermediate is clear. The iodo group serves as an efficient handle for introducing various substituents through metal-catalyzed cross-coupling reactions, a common strategy for synthesizing complex molecules with potential therapeutic value. This allows medicinal chemists to systematically modify the core structure to optimize biological activity and discover new lead compounds for treating inflammatory conditions and cancer. nih.govrsc.org

Analogues of this compound, specifically substituted 2-amino-4-methylpyridines, have been identified as potent and selective inhibitors of inducible nitric oxide synthase (iNOS). nih.govnih.gov The iNOS enzyme is implicated in various inflammatory diseases, making it an important therapeutic target. researchgate.net The parent compound, 2-amino-4-methylpyridine (B118599), is a non-selective NOS inhibitor, but modifications, particularly at the 6-position of the pyridine ring, have been shown to improve both potency and selectivity for iNOS over other isoforms like endothelial NOS (eNOS) and neuronal NOS (nNOS). nih.govescholarship.org

Research has led to the identification of several 6-substituted 2-amino-4-methylpyridine derivatives with significant iNOS inhibitory activity. These findings are crucial for developing therapeutic agents that can selectively target iNOS, thereby avoiding potential side effects associated with the inhibition of other NOS isoforms. nih.govresearchgate.net

Table 1: iNOS Inhibitory Activity of Selected 2-Amino-4-methylpyridine Analogues

CompoundSubstituent at 6-positioniNOS Inhibition IC50 (nM)
9 2-Fluoropropyl35
18 3-Fluoropropyl38
20 4-Fluorobutyl43

Data sourced from a study on 2-amino-4-methylpyridine analogues as iNOS inhibitors. nih.gov

The development of iNOS inhibitors has been extended to the field of medical imaging, specifically Positron Emission Tomography (PET). researchgate.net PET is a non-invasive imaging technique that can visualize and quantify biological processes in vivo. austinpublishinggroup.com To study the expression and activity of iNOS in disease states, researchers have designed and synthesized radiolabeled versions of potent iNOS inhibitors. nih.gov

A key example is the synthesis of [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([¹⁸F]9), a radiotracer designed for PET imaging of iNOS. nih.govnih.gov In preclinical models of inflammation induced by lipopolysaccharide (LPS), this tracer demonstrated higher uptake in tissues with high iNOS expression, such as the lungs. nih.govresearchgate.net This increased uptake could be blocked by the administration of a known selective iNOS inhibitor, confirming that the tracer's accumulation was specific to the target enzyme. nih.gov Such radiolabeled derivatives are invaluable tools for understanding the role of iNOS in various pathologies and for the development of targeted therapies. mdpi.com

Analogues as Inducible Nitric Oxide Synthase (iNOS) Inhibitors

Precursor for Advanced Agrochemicals

The pyridine scaffold is not only prevalent in pharmaceuticals but also in a wide range of agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netchempanda.comnih.gov Compounds like this compound serve as valuable precursors for creating new agrochemical products. The process of discovering novel agrochemicals often involves synthesizing and screening a large number of compounds, and versatile intermediates that allow for easy structural diversification are highly sought after. nih.gov The iodo-substituent on the pyridine ring is particularly useful for this purpose, enabling the introduction of various functional groups to fine-tune the biological activity and properties of the final product. chemimpex.com

Pyridine-based compounds have a long history of use in agriculture. researchgate.net Notable examples include the herbicides paraquat (B189505) and diquat. chempanda.com More complex pyridine derivatives are used in a variety of modern pesticides. For example, the neonicotinoid class of insecticides, which includes imidacloprid, features a pyridine moiety as a core structural element. chempanda.com

Pyridine carboxylic acid herbicides are another important class, known for their effectiveness in controlling broadleaf weeds. vt.eduvt.edu These compounds often work by mimicking plant growth hormones, leading to abnormal growth and plant death. vt.eduvt.edu The development of new and improved herbicides and pesticides relies on the availability of functionalized building blocks like this compound. This intermediate can be used to synthesize novel pyridine scaffolds, which can then be tested for their efficacy against various pests and weeds, contributing to the innovation pipeline in the agrochemical industry. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug and agrochemical discovery. These studies involve synthesizing a series of related compounds (analogues) and evaluating how changes in their chemical structure affect their biological activity. This systematic approach helps to identify the key molecular features responsible for a compound's potency, selectivity, and other important properties.

For derivatives of the 2-aminopyridine scaffold, extensive SAR studies have been conducted. In the context of antimalarial agents, for example, researchers found that replacing the pyridine core of 3,5-diaryl-2-aminopyridines with a pyrazine (B50134) ring led to a new series of compounds with potent oral activity, while other modifications to the core or the 2-amino group resulted in a loss of activity. nih.govresearchgate.net

In the development of iNOS inhibitors based on the 2-amino-4-methylpyridine structure, SAR studies revealed that the position-6 of the pyridine ring is the most tolerant to the introduction of substituents for radiolabeling. nih.gov Studies on a series of these analogues showed that the nature and length of the alkyl chain at the 6-position influenced the inhibitory potency. nih.govnih.gov This detailed understanding of the SAR is critical for the rational design of more effective and selective inhibitors, guiding chemists in making targeted modifications to optimize the desired biological effect. escholarship.orgnih.gov

Rational Design of Ligands for Biological Targets

The rational design of ligands that can effectively bind to biological targets is a cornerstone of modern drug discovery and agrochemical development. This process involves the iterative and strategic modification of a core chemical structure, or scaffold, to optimize its interaction with a specific protein, enzyme, or receptor. The this compound scaffold, with its distinct arrangement of functional groups, presents a versatile platform for such molecular design. While specific research focusing exclusively on the rational design of ligands derived from this compound is not extensively documented in publicly available literature, the principles of rational design can be effectively illustrated by examining studies on closely related aminopyridine-based compounds. These examples provide a framework for understanding how the structural features of this compound could be leveraged in the design of novel, biologically active molecules.

The aminopyridine core is a well-established pharmacophore in medicinal chemistry, known for its ability to form key interactions with biological targets. The 2-aminopyridine moiety, in particular, can act as a hydrogen bond donor and acceptor, mimicking the interactions of adenine (B156593) in ATP-binding sites of kinases, for example. The rational design process for ligands based on this scaffold typically involves a detailed understanding of the target's three-dimensional structure, often obtained through techniques like X-ray crystallography or computational modeling. This structural information guides the modification of the scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties.

Key strategies in the rational design of aminopyridine-based ligands include:

Structure-Based Drug Design (SBDD): This approach relies on the known 3D structure of the biological target. uzh.ch Docking studies can predict how a ligand will bind to the active site, and this information is used to design modifications that improve the fit and interactions.

Scaffold Hopping: This strategy involves replacing the central core of a known ligand with a structurally different scaffold that maintains the original's key binding interactions. nih.gov The aminopyridine core can serve as a novel scaffold in such endeavors.

The presence of the iodo and methyl groups on the this compound scaffold offers specific advantages and opportunities for rational design. The iodine atom at the 4-position is a particularly interesting feature. It is a large, lipophilic group that can engage in halogen bonding, a non-covalent interaction with electron-rich atoms in the target protein that can significantly enhance binding affinity. Furthermore, the iodine atom can serve as a synthetic handle for introducing further diversity into the molecule through reactions such as Suzuki or Sonogashira coupling. The methyl group at the 3-position provides steric bulk, which can influence the conformation of the molecule and its fit within a binding pocket. It can also contribute to the compound's lipophilicity, which can affect its cell permeability and other pharmacokinetic properties.

Case Study: Design of 2-Amino-4-methylpyridine Analogues as iNOS Inhibitors

A notable example of rational design involving a closely related scaffold is the development of 2-amino-4-methylpyridine analogues as inhibitors of inducible nitric oxide synthase (iNOS). nih.gov In this study, the 2-amino-4-methylpyridine core was identified as a non-selective NOS inhibitor. The rational design process focused on introducing substituents at the 6-position of the pyridine ring to improve potency and selectivity for iNOS over other isoforms.

Computational calculations suggested that the 6-position was the most tolerant to substitution. nih.gov This led to the synthesis of a series of analogues with different alkyl and fluorinated alkyl chains at this position. The structure-activity relationship (SAR) studies revealed that the nature of the substituent at the 6-position had a significant impact on the inhibitory activity.

Inhibitory Activity of 6-Substituted 2-Amino-4-methylpyridine Analogues against iNOS
CompoundR Group (at position 6)IC50 (nM) against iNOS
1-HGood Potency (non-selective)
2-CH2CH2CH328
9-CH2CH(F)CH3Data not specified
18-CH2CH2CH2FData not specified
20-CH2CH2CH2CH2FData not specified

This case study demonstrates how a systematic and rational approach to modifying a simple aminopyridine scaffold can lead to the identification of potent and selective inhibitors for a specific biological target. The principles applied here could be extrapolated to the this compound scaffold, where modifications at other positions of the pyridine ring, guided by the structural information of a target, could lead to the development of novel therapeutic or agrochemical agents.

Case Study: Structure-Directed Design of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors

Another relevant example is the structure-based design of pyridine-2-methylamine derivatives as inhibitors of the Mycobacterium tuberculosis MmpL3 transporter, a promising target for new anti-tuberculosis agents. nih.gov In this work, a structure-guided strategy was employed to design novel MmpL3 inhibitors. The design rationale focused on three key elements:

Retention of a nitrogen atom to form an essential hydrogen bond with a key residue (D645) in the MmpL3 active site.

Utilization of aliphatic heterocycles and aromatic rings to occupy specific pockets (S1 and S2) within the binding site.

Selection of 5- or 6-membered aromatic heterocycles as a linker.

Molecular docking studies indicated that compounds with a pyridine moiety could bind effectively to the MmpL3 active pocket. nih.gov This led to the synthesis and optimization of a series of pyridine-2-methylamine derivatives.

Antitubercular Activity of Pyridine-2-methylamine Derivatives
CompoundR1 GroupR2 GroupMIC (μg/mL) against M.tb H37Rv
55N-4-methylpiperidinylNaphthyl2-4
56N-4-methylpiperidinyl4-biphenyl2-4
58N-4,4-dimethylazasilylData not specifiedImproved activity
62N-8-azaspiro acs.orgresearchgate.netdecyl4-biphenyl0.0156
63N-8-azaspiro acs.orgresearchgate.netdecyl4-biphenyl0.0156

This study exemplifies a successful application of structure-based drug design, where an understanding of the target's binding site guided the rational design of potent inhibitors based on a pyridine scaffold. The systematic exploration of different substituents at the R1 and R2 positions led to a significant improvement in antitubercular activity.

Exploration of 4 Iodo 3 Methylpyridin 2 Amine in Materials Science and Analytical Chemistry

Incorporation into Specialty Polymers and Coatings for Enhanced Performance

The integration of heterocyclic compounds into polymer backbones or as additives is a well-established strategy for developing specialty polymers and coatings with tailored properties. While specific research detailing the incorporation of 4-Iodo-3-methylpyridin-2-amine is nascent, the functionalities present on the molecule suggest its potential as a valuable monomer or modifying agent. The amine group offers a reactive site for polymerization reactions, such as the formation of polyamides or polyimides, and for grafting onto existing polymer chains.

Development of Optoelectronic Materials from Pyridine-Based Compounds

Pyridine-based compounds are extensively utilized in the development of materials for optoelectronic applications due to their inherent electron-deficient nature, which facilitates electron transport. dtic.mil These derivatives are valuable as electron-transporting materials (ETMs) in devices like Organic Light-Emitting Diodes (OLEDs), where they contribute to improved efficiency and stability. rsc.org The electronic properties of these materials, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely tuned by modifying the functional groups attached to the pyridine (B92270) core. rsc.orgresearchgate.net

Application in Organic Light-Emitting Diode (OLED) Components Research

In the field of OLEDs, pyridine derivatives have been successfully employed to enhance device performance, including current efficiency, external quantum efficiency (EQE), and thermal stability. rsc.orgresearchgate.net The introduction of different functional groups allows for the fine-tuning of molecular properties to optimize charge carrier mobility and injection. nih.gov For instance, pyrene-pyridine integrated systems have been studied as efficient hole-transporting materials (HTMs). nih.govacs.org The high electron affinity of pyridine-based polymers also allows for the use of more stable metals, such as aluminum, as electron-injecting contacts, improving device longevity. dtic.mil The structure of this compound, with its combination of electron-donating (amine, methyl) and electron-withdrawing/heavy atom (iodo) groups, presents a unique candidate for investigation as either an HTM, ETM, or an emissive layer dopant in next-generation OLEDs.

Table 1: Research Findings on Pyridine Derivatives in OLEDs
Pyridine Derivative TypeRole in OLEDKey Research FindingReference
Donor-Acceptor Based PyridinesElectron Transport Material (ETM)Improves current efficiency, external quantum efficiency, and thermal stability. High triplet energy avoids exciton (B1674681) quenching. rsc.org
Pyrene-Pyridine Derivatives (e.g., Py-Br)Hole Transporting Material (HTM)Achieved a maximum luminance of 17,300 cd/m² and a maximum EQE of 9% with low efficiency roll-off. nih.gov
Isomeric Cross-linkable PyridinesElectron Transport Material (ETM)Enabled inkjet-printed blue OLEDs with a maximum EQE of 12.1%. The 2,6-pyridine based compound showed the highest triplet energy (2.82 eV). researchgate.net
Pyridine-Containing Conjugated PolymersEmitting Layer / ETMHigh electron affinity allows use of stable metals like Al as contacts. Bilayer devices with PVK showed significantly improved efficiency. dtic.mil

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks Research

The presence of two potential donor sites—the endocyclic pyridine nitrogen and the exocyclic amine nitrogen—makes this compound an excellent candidate for use as a ligand in coordination chemistry. Similar aminopyridine ligands are known to form stable complexes with a variety of metal ions, including copper(II) and silver(I). mdpi.comnih.gov In these complexes, the ligand can coordinate to the metal center in different ways, sometimes acting as a bridge between two metal ions to form polymeric structures. mdpi.com

This ability to link metal centers makes it a promising building block for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers, and they have applications in gas storage, catalysis, and sensing. nih.govmdpi.com The functional groups on the this compound linker could be used to tune the pore environment and functionality of the resulting MOF. For example, amino-functionalized MOFs have shown enhanced activity in applications like the photocatalytic denitrification of fuels. rsc.org

Table 2: Examples of Metal Complexes with Aminopyridine-type Ligands
LigandMetal IonResulting Structure TypeKey Structural FeatureReference
2-Amino-3-methylpyridine (B33374)Ag(I)Polymeric ChainLigand bridges two silver ions via the pyridine N and the amino N atoms. mdpi.com
4-Methylpyridin-2-amineCu(II)Distorted Tetrahedral MonomerCoordinated via the pyridine N atom alongside a Schiff base ligand. nih.gov
2-Amino-3-methylpyridineAg(I)Bent MonomerTwo ligands coordinate to a central Ag(I) ion. figshare.com
Pyridine-based amidesCu(II)Isolated Complexes and 1D/2D PolymersDemonstrates preference of Cu(II) for softer N-donor atoms of the heteroaromatic core. mdpi.com

Utilization in Advanced Analytical Techniques

The distinct chemical properties of this compound make it amenable to analysis by various advanced analytical techniques. Its structure, containing a chromophore (the substituted pyridine ring), allows for detection using UV-Vis spectroscopy. Its molecular weight and fragmentation patterns can be determined with high accuracy using mass spectrometry.

Application in Chromatography for Separation and Identification Research

Chromatography is a fundamental technique for the separation, identification, and quantification of chemical compounds. quizlet.com Due to the presence of basic nitrogen atoms in both the pyridine ring and the amine group, this compound is well-suited for analysis by reversed-phase high-performance liquid chromatography (HPLC), typically using a C18 stationary phase and an acidic mobile phase to ensure protonation and good peak shape. Its volatility may also allow for analysis by gas chromatography (GC), provided it has sufficient thermal stability. In these contexts, the compound is the analyte being separated and identified, a crucial process for monitoring its synthesis, purity, and potential presence in various matrices.

Spectroscopic Probes and Reagents

The unique molecular architecture of this compound, which combines a pyridine ring, an amino group, a methyl group, and an iodine atom, suggests its potential utility as a spectroscopic probe and reagent in materials science and analytical chemistry. While dedicated research on this specific compound is not extensively documented, the spectroscopic behavior of its structural analog, 2-amino-3-methylpyridine, provides a foundation for understanding its potential applications. The introduction of an iodine atom is anticipated to further modulate the electronic and photophysical properties, potentially enhancing its utility in these fields.

The core structure, 2-amino-3-methylpyridine, is known to form coordination complexes with various metal ions, and these complexes can exhibit interesting spectroscopic properties, including luminescence. mdpi.com This characteristic is of significant interest for the development of new sensory materials and analytical reagents. The presence of the iodine atom in this compound can be expected to influence its spectroscopic signature through the "heavy atom effect," which can enhance spin-orbit coupling and influence luminescence quantum yields and lifetimes.

In materials science, iodinated organic compounds are explored for the creation of novel materials, including polymers and coatings that require specific chemical properties for enhanced durability. nih.gov The ability of the aminopyridine moiety to coordinate with metal ions opens possibilities for the design of metal-organic frameworks (MOFs) or coordination polymers with tailored optical or electronic properties. The iodine atom could serve as a site for further functionalization or influence the packing of the molecules in the solid state, thereby affecting the material's bulk properties.

In analytical chemistry, the compound could serve as a reagent for the detection and quantification of metal ions. The formation of a complex between this compound and a target metal ion could lead to a discernible change in the UV-Vis absorption or fluorescence spectrum, enabling its use in spectrophotometric or fluorometric analysis. Furthermore, the presence of iodine could be exploited in techniques such as X-ray fluorescence or mass spectrometry for sensitive detection.

Luminescence Properties of a Structurally Related Compound

To illustrate the potential spectroscopic behavior of this compound, the luminescence data for coordination complexes of the closely related 2-amino-3-methylpyridine are presented. A study on the complexes of 2-amino-3-methylpyridine with silver(I) and copper(II) revealed that some of these complexes are luminescent. mdpi.com For instance, a silver(I) complex with two 2-amino-3-methylpyridine ligands exhibits strong luminescence. mdpi.com The excitation and emission maxima for this and other related complexes are detailed in the table below.

ComplexExcitation Wavelength (λmax, nm)Emission Wavelength (λmax, nm)
Silver(I) complex with 2-amino-4-methylbenzothiazole311337
Copper(II) complex with 2-amino-4-methylbenzothiazole335369
Silver(I) complex with 2-amino-3-methylpyridine295352

Data sourced from a study on coordination complexes of 2-amino-3-methylpyridine and 2-amino-4-methylbenzothiazole. mdpi.com

The observed luminescence in the silver(I) complex of 2-amino-3-methylpyridine suggests that this compound could also form luminescent complexes. mdpi.com The introduction of the iodo-substituent may shift the excitation and emission wavelengths and alter the quantum yield and lifetime of the luminescence due to the heavy atom effect. These modulated properties could be advantageous for developing more sensitive and selective spectroscopic probes. For example, a longer luminescence lifetime could be beneficial for time-resolved fluorescence measurements, which can reduce background interference and improve detection limits.

The potential of this compound as a spectroscopic probe is further supported by the broader use of pyridine derivatives in the development of fluorescent sensors. The nitrogen atom in the pyridine ring and the exocyclic amino group provide excellent coordination sites for metal ions, and the aromatic system can be readily modified to tune the spectroscopic properties. The combination of these features in this compound makes it a promising candidate for further research and development in the field of spectroscopic probes and reagents.

Advanced Spectroscopic Characterization and Computational Studies of 4 Iodo 3 Methylpyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise connectivity and chemical environment of each atom can be established.

While specific experimental spectra for 4-Iodo-3-methylpyridin-2-amine are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be derived from the analysis of its structural analogue, 4-Methylpyridin-2-amine chemicalbook.comchemicalbook.com, and by applying established substituent chemical shift (SCS) effects for the iodine atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals. The two aromatic protons on the pyridine (B92270) ring, H-5 and H-6, would appear as doublets due to coupling with each other. The introduction of the strongly electron-donating amino group and the methyl group, combined with the deshielding effect of the iodine atom, will influence their precise chemical shifts. The protons of the amino group (-NH₂) are expected to produce a broad singlet, while the methyl group (-CH₃) protons will appear as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to display six unique signals, corresponding to each carbon atom in the molecule. The carbon atom directly bonded to the iodine (C-4) is expected to show a significantly upfield shift due to the heavy-atom effect. The other carbon chemical shifts can be estimated by considering the electronic effects of the iodo, methyl, and amino substituents on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
¹H NMR (Predicted)¹³C NMR (Predicted)
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
CH₃2.1 - 2.3SingletC2158 - 162
NH₂4.5 - 5.5Broad SingletC3120 - 125
H-56.5 - 6.7DoubletC495 - 105
H-67.8 - 8.0DoubletC5115 - 120
C6148 - 152
CH₃18 - 22

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula.

For this compound (C₆H₇IN₂), the expected monoisotopic mass is 233.9654 g/mol . HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the molecular formula.

The standard electron ionization (EI) mass spectrum would show an intense molecular ion peak [M]⁺ at m/z 234. This is supported by GC-MS data for the isomeric compound 5-Iodo-3-methylpyridin-2-amine, which also displays its top peak at m/z 234. nih.gov Key fragmentation pathways for this compound would likely involve:

Loss of an iodine radical: [M - I]⁺, leading to a fragment at m/z 107.

Loss of a methyl radical: [M - CH₃]⁺, resulting in a fragment at m/z 219.

Fission of the pyridine ring: Cleavage of the ring can lead to the formation of smaller charged fragments, such as the loss of HCN.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" based on the functional groups present.

The vibrational spectrum of this compound is dominated by modes associated with the amino group, the methyl group, and the substituted pyridine ring. Based on data from related aminopyridines, the following key vibrational bands are expected nist.govmdpi.com:

Table 2: Predicted Principal Infrared (IR) and Raman Vibrational Modes for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Description
N-H Asymmetric Stretch3400 - 3500Vibration of the primary amine group
N-H Symmetric Stretch3300 - 3400Vibration of the primary amine group
Aromatic C-H Stretch3000 - 3100Stretching of C-H bonds on the pyridine ring
Aliphatic C-H Stretch2850 - 3000Stretching of C-H bonds in the methyl group
N-H Bend (Scissoring)1600 - 1650Bending motion of the H-N-H angle
C=C and C=N Ring Stretch1400 - 1600Stretching vibrations within the pyridine ring skeleton
C-N Stretch1250 - 1350Stretching of the C-NH₂ bond
C-I Stretch500 - 600Stretching of the Carbon-Iodine bond

X-ray Crystallography for Solid-State Structural Determination of Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not currently available in public databases, the formation of crystalline derivatives is a common strategy to facilitate such analysis.

Aminopyridine moieties are well-known to form stable, crystalline salts with various organic and inorganic acids, or coordination complexes with metal ions. For instance, the related compound 2-amino-3-methylpyridine (B33374) readily forms a polymeric coordination complex with silver(I) nitrate, yielding crystals suitable for X-ray diffraction. mdpi.com Analysis of such a derivative would provide precise data on:

Bond lengths and angles: Confirming the geometry of the pyridine ring and its substituents.

Conformation: Determining the planarity of the ring and the orientation of the amino and methyl groups.

Intermolecular interactions: Identifying and quantifying non-covalent forces such as hydrogen bonding (e.g., between the amino group and counter-ions) and potential halogen bonding involving the iodine atom, which dictate the crystal packing.

Quantum Chemical Calculations

Quantum chemical calculations provide profound theoretical insight into molecular properties, complementing and helping to interpret experimental data.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of molecules. youtube.com Using a functional such as B3LYP with an appropriate basis set, one can accurately model the properties of this compound. bohrium.commostwiedzy.pl

Key insights from DFT studies include:

Optimized Geometry: Calculation of the lowest energy conformation, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals information about the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen of the amino group and the pyridine ring nitrogen are expected to be electron-rich (nucleophilic) sites, while the hydrogens of the amino group would be electron-poor (electrophilic) sites. mdpi.com

Molecular Dynamics Simulations of Conformational Behavior

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov By simulating the motion of atoms and bonds, MD can provide a detailed understanding of the conformational flexibility of this compound in different environments (e.g., in a solvent).

Specific applications for this molecule would include:

Torsional Dynamics: Analyzing the rotation around the C2-NH₂ and C3-CH₃ bonds to understand the conformational preferences and rotational energy barriers of the amino and methyl groups.

Solvation Effects: Simulating the molecule in a solvent like water or DMSO to study how intermolecular interactions influence its average conformation and dynamics.

Interaction Analysis: MD simulations are crucial for modeling how the molecule might interact with larger systems, such as biological macromolecules, by exploring its dynamic fit within a binding site. ucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern efficacy. For this compound, a QSAR model would relate its physicochemical and structural features to a specific biological endpoint, such as inhibitory activity against a particular enzyme or receptor.

While specific QSAR models for this compound are not extensively documented in public literature, models can be hypothesized based on studies of analogous 2-aminopyridine (B139424) and iodinated heterocyclic compounds. nih.govnih.gov The development of a robust QSAR model involves the calculation of various molecular descriptors that quantify the topological, electronic, steric, and hydrophobic properties of the molecule.

For a molecule with the structural complexity of this compound, key descriptors would likely include:

Electronic Descriptors: The distribution of charge, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO) are critical. The amino group acts as an electron-donating group, while the iodine atom has a significant electronic effect due to its electronegativity and polarizability.

Steric Descriptors: Parameters such as molecular volume, surface area, and specific steric indices (e.g., molar refractivity) are important. The methyl group at the 3-position and the large iodine atom at the 4-position create specific steric demands that influence how the molecule fits into a biological target's active site.

Hydrophobic Descriptors: The partition coefficient (LogP) is a crucial descriptor representing the molecule's lipophilicity. The iodine atom, in particular, significantly increases the lipophilicity of the pyridine ring, which can enhance membrane permeability and hydrophobic interactions with a receptor. nih.gov

Topological Descriptors: These indices, such as the Wiener index and Randić connectivity index, describe the atomic connectivity and branching of the molecule. nih.gov

A hypothetical multi-linear regression (MLR) QSAR model for a series of analogs could take the form:

log(1/IC50) = β0 + β1(LogP) + β2(Dipole Moment) + β3(Molar Refractivity) + β4(LUMO Energy)

This equation illustrates how the biological activity (expressed as the inverse logarithm of the half-maximal inhibitory concentration, IC50) could be predicted from a weighted combination of these descriptors. The coefficients (β) would be determined by statistical analysis of a training set of molecules with known activities. QSAR studies on similar aminopyridine-based inhibitors have indicated that lipophilic and steric parameters are often prerequisites for potent biological activity. researchgate.net

Table 1: Key Molecular Descriptors for QSAR Modeling of this compound Analogs

Descriptor ClassSpecific DescriptorStructural Contribution from this compoundPredicted Impact on Activity
Hydrophobic LogP (Partition Coefficient)The iodine atom significantly increases lipophilicity.Potentially enhances binding via hydrophobic interactions and membrane passage.
Electronic Dipole MomentAsymmetric substitution with NH₂, CH₃, and I groups creates a notable molecular dipole.Influences long-range electrostatic interactions with the receptor.
Electronic Halogen Bond Donor CapacityThe iodine atom's electropositive σ-hole allows for halogen bonding.Can form specific, directional interactions with electron-rich atoms (e.g., backbone carbonyls) in a protein active site.
Steric Molar Refractivity (MR)The large, polarizable iodine atom and the methyl group contribute significantly.Reflects molecular volume and polarizability, which are critical for receptor fit.
Hydrogen Bonding H-Bond Acceptor/Donor CountThe 2-amino group is a hydrogen bond donor; the pyridine nitrogen is an acceptor.Crucial for forming specific hydrogen bonds that anchor the molecule in the binding site.

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor's active site. dergipark.org.tr These studies provide invaluable insights into the molecular basis of a compound's biological activity, guiding the rational design of more potent and selective analogs.

For this compound, docking studies can elucidate its potential interactions with various biological targets. Aminopyridine scaffolds are known to be effective inhibitors of several enzyme families, particularly protein kinases, due to their ability to act as "hinge-binders" by forming hydrogen bonds with the protein's backbone in the ATP-binding site. nih.govrsc.org

A hypothetical docking study of this compound into a representative kinase active site (such as c-Met kinase) would likely reveal several key interactions: nih.gov

Hydrogen Bonding: The 2-amino group is perfectly positioned to form one or more hydrogen bonds with the "hinge region" of the kinase, a critical interaction for anchoring many Type I kinase inhibitors. The pyridine ring nitrogen can also act as a hydrogen bond acceptor. nih.govmdpi.com

Halogen Bonding: The iodine atom at the 4-position can form a halogen bond with a backbone carbonyl oxygen or an electron-rich side chain (e.g., Aspartate, Glutamate). This is a highly directional and increasingly recognized interaction that can significantly contribute to binding affinity.

Hydrophobic Interactions: The methyl group at the 3-position can fit into a small hydrophobic pocket, enhancing binding affinity and selectivity. The pyridine ring itself can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like Phenylalanine or Tyrosine. rsc.org

These interactions collectively determine the binding free energy, with more negative values indicating a more stable and favorable interaction. Molecular dynamics simulations can further refine these docked poses, providing a more dynamic picture of the ligand-receptor complex over time. nih.gov

Table 2: Predicted Receptor Interactions for this compound in a Kinase Active Site

Ligand Functional GroupPotential Interacting Residue(s)Type of InteractionSignificance
2-Amino Group Hinge Region Backbone (e.g., Met, Glu)Hydrogen Bond (Donor)Anchors the ligand in the ATP-binding site; a hallmark of many kinase inhibitors.
Pyridine Nitrogen Hinge Region Backbone (e.g., Cys)Hydrogen Bond (Acceptor)Provides an additional anchoring point to the hinge region.
4-Iodo Group Backbone Carbonyl or Asp, GluHalogen BondOffers a specific, directional interaction that can enhance potency and selectivity.
Pyridine Ring Phe, Tyr, Leu, Valπ-π Stacking / HydrophobicStabilizes the ligand within the largely hydrophobic active site.
3-Methyl Group Hydrophobic Pocket (e.g., Ala, Val, Leu)Hydrophobic InteractionImproves binding affinity by occupying a specific pocket and displacing water.

Environmental Impact and Research Safety Protocols for 4 Iodo 3 Methylpyridin 2 Amine

Laboratory Handling and Storage Guidelines for Academic Research

Proper laboratory handling and storage of 4-Iodo-3-methylpyridin-2-amine are paramount to ensure the safety of researchers and maintain the integrity of the compound. While specific data for this exact isomer may be limited, guidelines can be established based on safety protocols for closely related iodo-pyridines and general best practices for handling chemical reagents in a laboratory setting.

Personal Protective Equipment (PPE): When handling this compound, researchers should always use appropriate personal protective equipment. This includes, but is not limited to, chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves. Given the aromatic amine structure, inhalation of dust or vapors should be avoided by working in a well-ventilated area, preferably within a certified chemical fume hood.

Handling Procedures: Researchers should avoid direct contact with the skin and eyes. In case of accidental contact, the affected area should be flushed with copious amounts of water for at least 15 minutes, and medical attention should be sought. Ingestion and inhalation must be avoided. If inhaled, the individual should be moved to fresh air. It is crucial to prevent the formation of dust and aerosols during handling. All work should be conducted in a manner that minimizes the risk of spills and exposure.

Storage: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is advisable to store it away from incompatible materials such as strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel.

Guideline CategoryRecommendationRationale
Ventilation Handle in a certified chemical fume hood.To minimize inhalation of dust or vapors.
Eye Protection Wear chemical safety goggles or a face shield.To protect eyes from splashes or dust.
Skin Protection Wear a lab coat and chemical-resistant gloves.To prevent skin contact and absorption.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.To maintain compound stability and prevent release.
Incompatibilities Store away from strong oxidizing agents.To avoid potentially vigorous or hazardous reactions.

Management of Chemical Waste in Synthetic Procedures

The synthesis and use of this compound will generate chemical waste that must be managed responsibly to prevent environmental contamination and ensure compliance with institutional and governmental regulations.

Waste Segregation: All waste streams containing this compound, its precursors, byproducts, or solvents used in its synthesis must be segregated. Halogenated waste should be collected separately from non-halogenated waste. Solid waste, such as contaminated filter paper or personal protective equipment, should be collected in designated, clearly labeled containers. Liquid waste, including reaction mother liquors and chromatography solvents, should be stored in appropriate, sealed waste containers.

Disposal Methods: Waste containing pyridine (B92270) and its derivatives is generally considered hazardous. Discharge of such chemical waste into sewer systems is strictly prohibited. The primary method for the disposal of halogenated organic waste is typically high-temperature incineration at a licensed chemical destruction facility. This process ensures the complete destruction of the compound into less harmful components. Alternative methods for treating wastewater containing pyridine derivatives include adsorption on specialized resins. Researchers must adhere to their institution's specific waste disposal protocols and consult with their environmental health and safety department for guidance.

Waste TypeManagement ProtocolDisposal Method
Solid Waste Collect in a labeled, sealed container.Licensed chemical waste incineration.
Liquid Waste (Organic) Collect in a labeled, sealed, compatible solvent waste container.Licensed chemical waste incineration or fuel blending.
Liquid Waste (Aqueous) Collect in a labeled, sealed aqueous waste container.Treatment at a hazardous waste facility; methods may include adsorption or incineration.
Contaminated PPE Bag and seal in a designated solid waste container.Licensed chemical waste incineration.

Environmental Fate and Persistence Considerations in Research Contexts

Persistence and Biodegradation: Halogenated aromatic compounds are known for their stability and resistance to natural degradation processes. The presence of a halogen atom on the pyridine ring can increase the compound's recalcitrance to microbial degradation compared to the parent pyridine molecule. Biodegradation, when it occurs, often proceeds through enzymatic reactions that can be slow and require specific microbial populations. The degradation of pyridines in the environment is influenced by factors such as the nature and position of substituents on the ring.

Potential Environmental Concerns: The release of halogenated organic compounds into the environment is generally undesirable. These substances can persist in soil and water, potentially bioaccumulating in organisms. The carbon-iodine bond can be susceptible to cleavage under certain environmental conditions, potentially releasing iodide into the ecosystem. In a research context, it is imperative to assume that this compound has the potential for environmental persistence and to take all necessary precautions to prevent its release. All handling and disposal procedures should be designed to contain the chemical and its waste products effectively.

Risk Assessment Methodologies in the Synthesis and Application of Halogenated Pyridines

A systematic risk assessment is essential before undertaking any synthesis or application involving this compound or other halogenated pyridines. This process involves identifying potential hazards, evaluating the risks, and implementing control measures.

Hazard Identification: The first step is to identify all potential hazards associated with the chemical and the procedure. For this compound, this includes its inherent (though not fully characterized) toxicity, the hazards of all other reagents (e.g., solvents, catalysts, precursors), and the physical hazards of the operation (e.g., heating, pressure). The synthesis of functionalized pyridines can involve reactive intermediates and energetic reactions.

Risk Evaluation: Once hazards are identified, the risk associated with each must be evaluated. This involves considering the likelihood of exposure and the severity of the potential harm. For example, handling the solid compound may pose a risk of inhalation and skin contact, while the synthesis process may present risks of fire, explosion, or release of toxic fumes.

Control Measures: Based on the risk evaluation, appropriate control measures are implemented. These follow the hierarchy of controls:

Elimination/Substitution: Using a less hazardous chemical or process if possible.

Engineering Controls: Performing all work in a chemical fume hood is a critical engineering control.

Administrative Controls: Establishing standard operating procedures (SOPs), providing thorough training for all personnel, and ensuring proper labeling of all containers.

Personal Protective Equipment (PPE): Using appropriate gloves, eye protection, and lab coats as the final line of defense.

A comprehensive risk assessment for the synthesis of this compound would also consider the potential for runaway reactions, the safe quenching of reagents, and the proper workup and purification procedures to minimize exposure and waste generation.

Risk Assessment StepKey Considerations for this compoundExample Control Measure
Hazard Identification Toxicity of the compound, reagents, and solvents; physical hazards of the reaction (e.g., temperature, pressure).Review Safety Data Sheets (SDS) for all chemicals.
Risk Evaluation Likelihood and severity of exposure via inhalation, dermal contact, or ingestion; potential for spills or uncontrolled reactions.Assess the scale of the reaction and the experience of the researcher.
Implementation of Controls Use of fume hood, appropriate PPE, established SOPs, and emergency preparedness.Ensure a chemical spill kit and fire extinguisher are readily available.

Future Research Directions and Emerging Paradigms for 4 Iodo 3 Methylpyridin 2 Amine

Discovery of Novel Reactivity and Unexplored Transformations

The inherent functionalities of 4-iodo-3-methylpyridin-2-amine make it an ideal candidate for exploring novel chemical transformations. The presence of the iodo group, a versatile synthetic handle, opens the door to a multitude of modern cross-coupling reactions. Future research will likely focus on leveraging this C-I bond for Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions to generate libraries of complex derivatives. The iodine atom also facilitates transformations such as iodine-mediated oxidative cross-couplings, which could lead to the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines directly from the aminopyridine core.

Another significant avenue is the exploration of C-H functionalization. While the iodo- and amino- groups are primary reactive sites, transition-metal-catalyzed C-H activation at the C5 or C6 positions of the pyridine (B92270) ring could provide novel pathways for diversification. Rhodium(III)-catalyzed imidoyl C-H activation, for instance, has been used on 2-aminopyridines to construct complex fused pyrimidinones, a strategy that could be adapted for this scaffold.

Furthermore, the confluence of iodine and the pyridine ring makes this compound a candidate for photoredox catalysis. Visible-light-mediated reactions could enable single-electron transfer (SET) processes, generating radical intermediates for novel bond formations. Cooperative catalysis, merging photoredox cycles with iodine's ability to participate in processes like C-H amination, represents a frontier for creating previously inaccessible transformations under mild conditions.

Reaction Class Potential Application to this compound Key Advantages
Palladium-Catalyzed Cross-CouplingSuzuki, Sonogashira, Heck, Buchwald-Hartwig reactions at the C4-iodo position.High efficiency, broad substrate scope, creation of C-C, C-N, and C-O bonds.
C-H Activation/FunctionalizationDirect functionalization at C5 or C6 positions using Rh, Ru, or Pd catalysts.Atom economy, avoids pre-functionalization, novel regioselectivity.
Iodine-Mediated Oxidative CouplingReaction with alkynes or carbonyl compounds to form fused heterocycles.Transition-metal-free, operational simplicity.
Photoredox CatalysisGeneration of pyridinyl radicals for novel C-C or C-heteroatom bond formations.Mild reaction conditions, unique reactivity pathways via open-shell intermediates.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives from traditional batch processing to continuous flow and automated platforms is a critical future direction. Flow chemistry offers significant advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for telescoped multi-step syntheses without intermediate isolation. For example, the synthesis of aminopyridines from chloropyridines has been efficiently performed in flow reactors at high temperatures, a technique applicable to the functionalization of this scaffold. The Bohlmann–Rahtz pyridine synthesis has also been successfully adapted to flow conditions, suggesting that the core ring system could be constructed in a continuous manner.

Automated synthesis platforms, coupled with high-throughput experimentation (HTE), will be pivotal for accelerating the discovery of new derivatives and optimizing reaction conditions. By employing robotic systems and pre-packaged reagent cartridges, large libraries of compounds based on the this compound core can be rapidly synthesized. This is particularly valuable for medicinal chemistry programs, where HTE can screen hundreds of catalysts, ligands, and solvent combinations in parallel to quickly identify optimal conditions for challenging cross-coupling or C-H functionalization reactions.

Parameter Traditional Batch Synthesis Flow Chemistry / Automated Synthesis
Scalability Often requires re-optimization for scale-up.Linear scalability by extending run time; seamless transition from lab to production.
Safety Handling of exothermic or hazardous reactions can be risky at scale.Small reactor volumes minimize risk; enhanced temperature control.
Reaction Time Can be lengthy, including heating and cooling cycles.Significantly reduced due to efficient mixing and heat transfer; residence times of minutes.
Reproducibility Can vary between batches and operators.High reproducibility due to precise control over parameters (flow rate, temp, pressure).
Library Synthesis Sequential and labor-intensive.Parallel synthesis and automated workflows enable rapid library generation.

Sustainable Synthesis Approaches and Biocatalytic Applications

Future research will increasingly prioritize the development of sustainable and green synthetic methods for this compound. This involves employing strategies such as multicomponent reactions, using environmentally benign solvents like water, and leveraging catalysis to minimize waste. Direct C-H functionalization, which avoids the need for pre-functionalized starting materials, is a key tenet of sustainable synthesis that is highly applicable to the pyridine core.

Biocatalysis offers a powerful paradigm for the green synthesis of complex amine-containing pharmaceuticals. Enzymes operate under mild aqueous conditions and exhibit exquisite regio- and stereoselectivity. A significant future direction is the application of transaminase (TAm) enzymes for the synthesis of the aminopyridine core. A hypothetical biocatalytic route could involve the amination of a 4-iodo-3-methylpyridin-2-one precursor using an engineered TAm. Such enzymes have already been used to produce other substituted pyridines and are a cornerstone of green pharmaceutical manufacturing.

Other enzyme classes could also be explored. For instance, phenylalanine ammonia-lyases (PALs) have been used for the biocatalytic hydroamination of pyridylacrylic acids to produce amino acid derivatives. One-pot, multi-enzyme cascades, combining oxidases and reductases, have been designed to synthesize chiral aminopiperidines and could be adapted for related heterocyclic scaffolds. The discovery and engineering of novel enzymes, such as halogenases that could selectively iodinate a pyridine precursor or dehalogenases for specific transformations, represent long-term but highly impactful research goals.

Enzyme Class Potential Application in Synthesis Sustainability Advantage
Transaminase (TAm) Asymmetric synthesis of the C2-amine group from a ketone precursor.Replaces harsh chemical amination reagents; operates in water; high stereoselectivity.
Imine Reductase (IRED) Reductive amination of a ketone precursor in a cascade with an oxidase.High enantioselectivity; uses readily available starting materials.
Phenylalanine Ammonia (B1221849) Lyase (PAL) Hydroamination of a pyridylacrylic acid precursor to form a pyridylalanine derivative.Atom-economical addition of ammonia across a C=C bond.
Engineered Halogenase Regioselective iodination of the 3-methylpyridin-2-amine precursor at the C4 position.Avoids bulk iodine reagents and harsh conditions; high regioselectivity.

Exploration of New Therapeutic Areas and Advanced Materials Science Opportunities

The this compound scaffold is a promising starting point for drug discovery and materials science, owing to the established utility of its constituent motifs.

New Therapeutic Areas: The aminopyridine core is a well-established pharmacophore. 4-Aminopyridine itself is used to treat neurological conditions like multiple sclerosis by blocking potassium channels. Derivatives of this core could be explored for a range of neurological disorders, including spinal cord injury and cognitive enhancement. Furthermore, the 2-aminopyridine (B139424) structure is a privileged scaffold for kinase inhibitors, which are crucial in oncology. Derivatives could be designed as potent and selective inhibitors of targets like c-Jun N-terminal kinases (JNK), cyclin-dependent kinases (CDK), and epidermal growth factor receptor (EGFR). The iodo-substituent provides a vector for modification to optimize binding and pharmacokinetic properties.

A particularly promising direction is the development of radiolabeled agents for Positron Emission Tomography (PET) imaging. The iodine atom can be replaced with a radioactive isotope like Iodine-124 (¹²⁴I), which has a suitable half-life for imaging slow pharmacokinetic processes. Given that aminopyridine analogues have been developed as PET tracers for imaging inducible nitric oxide synthase (iNOS), a similar strategy could be applied to create novel imaging agents for oncology or neuroinflammation based on this scaffold.

Potential Therapeutic Target Class Example Targets Rationale for this compound Scaffold
Protein Kinases JNK, CDK8/9, EGFR, Bcr-Abl2-Aminopyridine is a known hinge-binding motif. The iodo- and methyl- groups provide points for diversification to achieve selectivity.
Ion Channels Voltage-gated potassium (K+) channelsThe aminopyridine core is a known K+ channel blocker; derivatives could offer improved profiles for neurological disorders.
Enzymes in Neurodegeneration BACE1 (β-secretase)The aminopyridine motif has been identified as a potential starting point for BACE1 inhibitors for Alzheimer's disease.
Imaging Targets iNOS, Translocator protein (TSPO)The scaffold can be radiolabeled with ¹²⁴I to create PET tracers for neuroinflammation or cancer imaging.

Advanced Materials Science Opportunities: The pyridine nitrogen and exocyclic amine group make this compound an excellent candidate as a ligand for constructing advanced materials. In materials engineering, it can be used to form coordination complexes or metal-organic frameworks (MOFs). The nitrogen atoms can coordinate to metal centers, while the iodo- and methyl- groups can be used to tune the steric and electronic properties of the resulting framework, influencing porosity, catalytic activity, or guest-binding properties.

The molecule also holds potential as a functional monomer in polymer science. Iodinated aromatic compounds can participate in polymerization reactions, and pyridine-containing polymers are known for a range of applications, including ion exchange, catalysis, and materials with unique optical properties. For instance, polymers incorporating 4-vinyl pyridine are used in ion-imprinted polymers for selective metal separation. Derivatives of this compound could be designed to be polymerizable, leading to new materials for organic electronics, fluorescent sensors, or specialized coatings.

Interdisciplinary Research with Computational Biology and Materials Engineering

The future development of this compound will be significantly enhanced through tight integration with computational disciplines.

Computational Biology: In drug discovery, computational biology provides indispensable tools for target identification and lead optimization. Molecular modeling techniques such as 3D-Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations can be employed to predict how derivatives of this compound will bind to therapeutic targets like protein kinases. These in silico methods can prioritize which derivatives to synthesize, saving significant time and resources. For example, docking studies can elucidate the specific hydrogen bonds and hydrophobic interactions between the aminopyridine core and the kinase hinge region, while MD simulations can predict the stability of these interactions over time.

Materials Engineering and Computational Chemistry: In materials science, a synergistic approach combining computational modeling with experimental synthesis is crucial. Density Functional Theory (DFT) calculations can be used to predict the electronic properties of this compound, such as its HOMO-LUMO energy gap, electrostatic potential, and ability to form non-covalent interactions like halogen bonds. This information is vital for rationally designing its use as a ligand in MOFs or as a monomer in functional polymers. For instance, DFT can model how the electron-withdrawing nature of the iodine atom and the electron-donating amino group influence the coordination properties of the pyridine nitrogen. Machine learning algorithms are also being developed to accelerate the discovery of new polymers with desired properties, a strategy that could be applied to screen virtual libraries of pyridine-based monomers. This interdisciplinary approach allows for the in silico design and pre-screening of novel materials before their physical synthesis and characterization.

Discipline Computational Tool/Method Application for this compound
Computational Biology Molecular DockingPredict binding poses and affinity of derivatives in the active sites of protein targets (e.g., kinases).
Molecular Dynamics (MD) SimulationsAssess the stability of ligand-protein complexes and analyze dynamic interactions over time.
3D-QSARDevelop models that correlate structural features with biological activity to guide lead optimization.
Systems Biology/Text MiningIdentify new potential therapeutic targets for the aminopyridine scaffold.
Materials Engineering / Computational Chemistry Density Functional Theory (DFT)Calculate electronic properties (HOMO/LUMO), reactivity indices, and bond strengths to predict chemical behavior.
Halogen Bond AnalysisComputationally study the strength and directionality of C-I···X interactions for crystal engineering.
Polymer ModelingSimulate the properties of polymers incorporating the scaffold as a monomer unit.
Machine LearningScreen virtual libraries of derivatives to predict materials with optimal properties (e.g., adsorption, conductivity).

Q & A

Q. What synthetic methodologies are optimal for preparing 4-Iodo-3-methylpyridin-2-amine with high purity?

The synthesis of this compound typically involves halogenation and functional group protection strategies. Key steps include:

  • Iodination : Direct iodination of precursor pyridine derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) in polar solvents like DMF or acetonitrile .
  • Methyl Group Introduction : Methylation via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with methylboronic acids, often requiring palladium catalysts and inert atmospheres .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) yield >95% purity. Reaction progress is monitored via TLC (Rf ~0.3–0.5) and confirmed by 1H NMR^1 \text{H NMR} (δ 2.35 ppm for methyl, δ 8.1–8.3 ppm for pyridine protons) .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^13 \text{C} NMR confirm structural integrity. Key signals include aromatic protons (δ 6.8–8.3 ppm) and methyl groups (δ 2.3–2.5 ppm). 13C^{13} \text{C} NMR shows iodine-induced deshielding (C-I at δ 90–100 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 249.98 for C _6 \text{H _8 }IN _2 $) .
  • Elemental Analysis : Confirms C, H, N, and I composition (±0.3% tolerance) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Discrepancies in X-ray diffraction data (e.g., bond lengths or angles) may arise from:

  • Twinned Crystals : Use SHELXL’s TWIN command to refine twinned structures .
  • Disorder : Apply restraints (DFIX, SADI) in SHELXL to model disordered iodine or methyl groups .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
    Example: A 2025 study resolved a methyl group disorder in a derivative by refining occupancy factors and thermal parameters iteratively .

Q. What strategies enhance the reactivity of this compound in cross-coupling reactions?

  • Catalyst Optimization : Use Pd(PPh3_3)4_4 or Pd(OAc)2_2 with ligands like XPhos (5 mol%) in Suzuki couplings to improve yields (70–85%) .
  • Solvent Effects : DMF or toluene enhances iodine participation in Ullmann couplings .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating) .
    Note: Monitor side reactions (e.g., dehalogenation) via LC-MS .

Q. How does substituent positioning on the pyridine ring influence biological activity?

Comparative SAR studies of iodopyridinamines reveal:

  • Iodine at C4 : Enhances halogen bonding with target proteins (e.g., kinase inhibitors), increasing potency (IC50_{50} ~0.5 µM vs. 2.5 µM for chloro analogs) .
  • Methyl at C3 : Improves lipophilicity (logP ~1.8), enhancing membrane permeability (Papp_{\text{app}} = 12 × 106^{-6} cm/s in Caco-2 assays) .
  • Amino Group at C2 : Facilitates hydrogen bonding with active sites (e.g., bacterial dihydrofolate reductase) .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • ADMET Prediction : Use SwissADME to estimate bioavailability (85% probability), CYP450 inhibition (CYP3A4: moderate risk), and BBB permeability (low) .
  • Docking Studies : Autodock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase: docking score −9.2 kcal/mol) .
  • MD Simulations : GROMACS assesses binding stability (RMSD <2.0 Å over 100 ns) .

Q. How to address inconsistencies in biological assay results for this compound?

  • Purity Verification : Re-characterize batches via HPLC (≥98% purity) to rule out impurities .
  • Assay Conditions : Standardize cell culture media (e.g., FBS lot variations affect IC50_{50}) and control redox conditions (iodine’s susceptibility to light/oxygen) .
  • Positive Controls : Include known inhibitors (e.g., imatinib for kinase assays) to validate experimental setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-3-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Iodo-3-methylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.